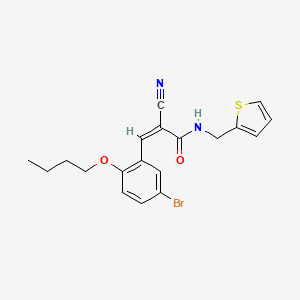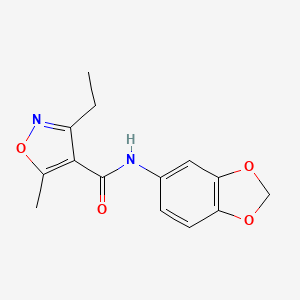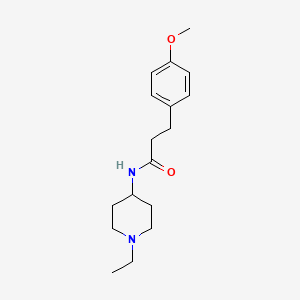
3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide
説明
3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide, also known as BPTAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPTAA is a member of the acrylamide family of compounds, which are known for their diverse biological activities and potential therapeutic uses.
作用機序
The mechanism of action of 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has been shown to inhibit the activity of the enzyme protein kinase CK2, which is involved in the regulation of various cellular processes, including cell cycle progression and apoptosis. 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has also been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is a key regulator of cell growth and survival.
Biochemical and physiological effects:
3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro, 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce the activation of certain signaling pathways. In vivo, 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has been shown to inhibit tumor growth, reduce neuronal damage, and improve cognitive function in animal models. 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has also been shown to have low toxicity in animal studies, suggesting that it may have potential as a therapeutic agent.
実験室実験の利点と制限
3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has several advantages for lab experiments, including its high potency, selectivity, and ease of synthesis. 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide can also be modified to generate analogs with improved biological activity and selectivity. However, 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide also has a relatively short half-life in vivo, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide. One direction is to further investigate its mechanism of action, particularly with respect to its inhibition of protein kinase CK2 and the PI3K/Akt signaling pathway. Another direction is to optimize the synthesis of 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide and its analogs to improve their biological activity and selectivity. Additionally, 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide could be tested in combination with other therapeutic agents to determine if it has synergistic effects. Finally, 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide could be tested in clinical trials to determine its safety and efficacy as a therapeutic agent in humans.
科学的研究の応用
3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has also been studied for its potential neuroprotective effects, as it has been shown to reduce neuronal damage in animal models of neurodegenerative diseases. Furthermore, 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has been used as a tool compound in drug discovery, as it can be modified to generate analogs with improved biological activity and selectivity.
特性
IUPAC Name |
(Z)-3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2S/c1-2-3-8-24-18-7-6-16(20)11-14(18)10-15(12-21)19(23)22-13-17-5-4-9-25-17/h4-7,9-11H,2-3,8,13H2,1H3,(H,22,23)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCMGKDYBBEQHP-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)Br)/C=C(/C#N)\C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-({4-[(4-nitrophenyl)thio]benzyl}oxy)phenyl]ethanone](/img/structure/B4697800.png)
![1-[3-(2,3-dimethylphenoxy)propyl]piperidine](/img/structure/B4697808.png)
![3-phenyl-N-[1-(4-pyridinyl)ethyl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4697812.png)
![N-{3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4697816.png)
![N-(4-fluorophenyl)-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4697824.png)
![2,6-di-tert-butyl-4-[3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-isoquinolinyl]phenol](/img/structure/B4697829.png)

![ethyl 2-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4697836.png)
![3-{3-[(4-chlorophenyl)thio]propyl}-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4697850.png)
![1-[3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4697853.png)

![4-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B4697856.png)

![3-[(5-chloro-2-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4697864.png)